(S)-1-(2-Bromo-3-fluorophenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
NHSCXWFOPYDLAV-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)Br)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for S 1 2 Bromo 3 Fluorophenyl Ethanamine
Enantioselective Synthesis Approaches
The creation of a single enantiomer, such as (S)-1-(2-Bromo-3-fluorophenyl)ethanamine, necessitates the use of enantioselective synthesis techniques. These methods are broadly categorized into chemocatalytic and biocatalytic routes, both of which guide the reaction towards the desired stereoisomer with high precision.
Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) of Prochiral Precursors
Transition metal-catalyzed asymmetric hydrogenation (AH) stands as one of the most direct and atom-economical methods for producing chiral amines. nih.govmdpi.com This technique involves the addition of hydrogen across a C=N or C=C double bond of a prochiral substrate, using a chiral catalyst to control the stereochemical outcome. The prochiral precursor for this compound is typically derived from 2-bromo-3-fluoroacetophenone.
The asymmetric hydrogenation of prochiral imines is a primary and highly efficient route to α-chiral amines. nih.gov For the synthesis of this compound, the corresponding N-aryl or N-alkyl imine of 2-bromo-3-fluoroacetophenone serves as the key substrate. The reaction is catalyzed by transition metal complexes, most commonly based on iridium (Ir) or ruthenium (Ru), which are coordinated to chiral ligands.
The general process involves the activation of molecular hydrogen by the metal complex and its subsequent transfer to the imine. The chiral ligand environment around the metal center dictates the facial selectivity of the hydride attack on the iminium ion or the coordinated imine, leading to the preferential formation of the (S)-enantiomer. liv.ac.uk Iridium complexes bearing phosphino-oxazoline (P,N) ligands have demonstrated high activity and enantioselectivity in the hydrogenation of N-aryl imines derived from acetophenones. nih.gov
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Imines
| Catalyst Type | Chiral Ligand Example | Typical Substrate | Key Features |
|---|---|---|---|
| Iridium (Ir) | Phosphino-oxazoline (e.g., SimplePHOX) | N-Aryl Imines | High activity and enantioselectivity, readily accessible ligands. nih.gov |
| Ruthenium (Ru) | Bisphosphine/Diamine Complexes (e.g., BINAP/DPEN) | Aromatic Imines | Effective for a range of substrates, often used in industrial processes. mdpi.com |
This table presents generalized data for analogous reactions, as specific results for the 2-bromo-3-fluoro substrate are not detailed in the provided search results.
An alternative, though less direct, pathway involves the asymmetric hydrogenation of enamides or enamines. These substrates can be synthesized from the precursor ketone, 2-bromo-3-fluoroacetophenone. The N-acyl group of an enamide, for instance, can be readily removed after hydrogenation to yield the desired primary amine. This strategy has become popular due to the relative stability and ease of handling of enamide precursors.
Rhodium (Rh) and iridium (Ir) complexes featuring chiral bisphosphine ligands are highly effective for the hydrogenation of enamides, often achieving excellent enantioselectivities. The catalyst operates by coordinating to the double bond of the enamide, and the chiral ligand framework directs the hydrogenation to one face of the molecule, thereby establishing the stereocenter.
The success of asymmetric hydrogenation is critically dependent on the design of the chiral ligand. An effective ligand creates a well-defined chiral pocket around the metal center, enabling precise stereochemical discrimination. Key families of ligands that have proven successful include:
P-Stereogenic Phosphines: These ligands possess a chiral center directly on the phosphorus atom. Their conformational rigidity and electronic properties can be fine-tuned to achieve high enantioselectivity and catalytic activity.
Phosphino-oxazolines (PHOX ligands): These P,N-type ligands have a modular structure that allows for systematic variation of both the phosphine (B1218219) and oxazoline (B21484) components, enabling the optimization of the catalyst for specific substrates. nih.gov
Atropisomeric Biaryl Bisphosphines: Ligands such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) are characterized by axial chirality. Their rigid backbone and well-defined bite angle are crucial for creating a highly selective catalytic environment. mdpi.com
Development efforts also focus on the metal precursor and reaction conditions. For instance, the use of additives, such as halides (e.g., HBr), has been shown to dramatically improve the asymmetric induction of certain iridium catalysts. nih.gov The choice of solvent can also be critical, with weakly coordinating or protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) sometimes providing superior results. ub.edu
Biocatalytic Transformations for Chiral Amine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. diva-portal.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantio- and regioselectivity.
Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.comdiva-portal.org For the synthesis of this compound, an (S)-selective ATA is used to convert the prochiral ketone, 2-bromo-3-fluoroacetophenone, into the target amine.
The reaction mechanism involves two half-reactions. First, the PLP cofactor accepts the amino group from an amine donor (commonly isopropylamine (B41738) or alanine), forming a pyridoxamine-5-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, yielding the chiral amine product and regenerating the PLP cofactor. mdpi.com
A significant challenge in ATA-mediated synthesis is the unfavorable reaction equilibrium. To drive the reaction towards product formation, various strategies are employed:
Use of a large excess of the amine donor: Isopropylamine is a popular choice as its co-product, acetone, is volatile and can be easily removed. sci-hub.se
In situ product removal (ISPR): An organic solvent layer can be used to extract the amine product from the aqueous reaction phase, thus pulling the equilibrium forward. mdpi.com
Enzyme cascades: Coupling the transamination with other enzymatic reactions can effectively displace the equilibrium.
Protein engineering and directed evolution have been instrumental in developing ATAs with enhanced stability, broader substrate scope, and tolerance to high concentrations of substrates and organic co-solvents like dimethyl sulfoxide (B87167) (DMSO), which are often necessary to dissolve poorly soluble ketone substrates. mdpi.comdiva-portal.org
Table 2: Key Parameters in ATA-Mediated Synthesis of Chiral Amines
| Parameter | Description | Example/Condition | Rationale |
|---|---|---|---|
| Enzyme Source | Wild-type or engineered Amine Transaminase (ATA) | (S)-selective ATA (e.g., from Chromobacterium violaceum) | The enzyme's stereopreference determines the product enantiomer. diva-portal.org |
| Substrate | Prochiral Ketone | 2-Bromo-3-fluoroacetophenone | The carbonyl compound that accepts the amino group. |
| Amine Donor | Sacrificial amine | Isopropylamine | Provides the amino group; choice affects equilibrium and co-product removal. nih.gov |
| Co-solvent | Organic solvent | Dimethyl Sulfoxide (DMSO) | To increase the solubility of hydrophobic ketone substrates. mdpi.com |
| pH and Temperature | Reaction conditions | pH 7.5-9.0, 30-40 °C | Optimal conditions for enzyme activity and stability. nih.gov |
This table illustrates typical conditions for ATA-catalyzed reactions based on general findings for analogous substrates.
Amine Dehydrogenase (AmDH)-Catalyzed Reductive Aminationresearchgate.net
The asymmetric synthesis of chiral amines through the reductive amination of prochiral ketones is a highly efficient and atom-economical method. nih.gov Amine dehydrogenases (AmDHs) are powerful biocatalysts in this process, facilitating the direct conversion of a ketone to a chiral amine using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.goviiserpune.ac.in The synthesis of this compound via this method would start from 2-bromo-3-fluoroacetophenone.
The general reaction catalyzed by an AmDH is as follows: 2-bromo-3-fluoroacetophenone + NH₃ + NAD(P)H → this compound + NAD(P)⁺ + H₂O
The high stereoselectivity of AmDHs ensures the production of the desired (S)-enantiomer with high enantiomeric excess. rsc.org While wild-type amino acid dehydrogenases (AADHs) typically act on α-keto acids, protein engineering has successfully converted them into AmDHs that accept ketones as substrates. researchgate.netmdpi.com
Enzymatic Cascade Systems for One-Pot Synthesisnih.gov
To enhance the efficiency and economic viability of AmDH-catalyzed reactions, enzymatic cascade systems are often employed in a one-pot synthesis approach. fz-juelich.deresearchgate.net A significant challenge in using AmDHs is the cost of the nicotinamide cofactor (NAD(P)H), which is consumed in stoichiometric amounts. To overcome this, a cofactor regeneration system is integrated into the reaction. nih.gov
A common approach involves coupling the AmDH reaction with a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govrsc.org For example, FDH catalyzes the oxidation of formate to carbon dioxide, simultaneously reducing NAD(P)⁺ back to NAD(P)H. nih.gov
Protein Engineering for Enhanced Catalytic Performanceresearchgate.net
The majority of AmDHs used in synthesis are not naturally occurring but are the result of extensive protein engineering of parent enzymes like amino acid dehydrogenases (AADHs), such as leucine (B10760876) dehydrogenase (LeuDH) and phenylalanine dehydrogenase (PheDH). nih.goviiserpune.ac.in Wild-type AADHs possess a carboxylate-binding pocket that makes them specific for α-keto acids. mdpi.com Through techniques like structure-guided directed evolution and rational design, researchers have mutated key residues in the active site to eliminate this specificity, thereby enabling the enzyme to accept ketones as substrates. researchgate.netnih.gov
The first engineered AmDH was developed from Bacillus stearothermophilus LeuDH. researchgate.net Subsequent protein engineering efforts have focused on:
Expanding Substrate Scope: Modifying the active site to accommodate a wider range of ketones, including bulky and electronically diverse aromatic ketones. nih.govmdpi.com
Enhancing Catalytic Efficiency: Improving the enzyme's turnover rate and stability under process conditions. nih.gov
Controlling Stereoselectivity: Fine-tuning the enzyme to produce the desired enantiomer with very high enantiomeric excess. nih.gov
These advancements have led to a family of engineered AmDHs capable of synthesizing a diverse array of chiral amines for the pharmaceutical and chemical industries. researchgate.netiiserpune.ac.in
| Engineered Enzyme Family | Parent Enzyme Origin | Key Engineering Strategy | Target Substrates |
| eng-AmDHs | Amino Acid Dehydrogenases (e.g., LeuDH, PheDH) | Mutation of carboxylate binding pocket | Prochiral Ketones |
| nat-AmDHs | Identified via (meta)genome-mining | N/A (Wild-Type) | Aliphatic & Cyclic Ketones |
| Engineered Transaminases | Wild-Type Transaminases | Directed Evolution, Rational Design | Bulky, Aromatic Ketones |
Organocatalytic Approaches for Asymmetric Synthesisnih.govresearchgate.net
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral amines. A relevant approach for synthesizing this compound would be an asymmetric Mannich reaction. This reaction involves the addition of a nucleophile to an imine. rsc.org To generate the target compound, the imine would be formed from 2-bromo-3-fluorobenzaldehyde (B1292724) and a suitable amine, followed by the addition of a methyl nucleophile.
The key to asymmetry is the use of a chiral organocatalyst, such as a cinchona alkaloid derivative or a proline-based catalyst. rsc.org The catalyst transiently binds to one of the reactants, creating a chiral environment that directs the nucleophilic attack to one face of the imine, leading to the preferential formation of one enantiomer. nih.gov For example, a reaction could be envisioned between an N-sulfonyl imine derived from 2-bromo-3-fluorobenzaldehyde and a suitable methylating agent in the presence of a chiral thiourea (B124793) or squaramide catalyst. rsc.orgnih.gov
Stereoselective Alkyl Addition to Imines and Derivativesnih.govnih.gov
The stereoselective addition of alkyl groups to imines is a fundamental C-C bond-forming reaction for the synthesis of chiral amines. nih.govrsc.org To produce this compound, this method would involve the addition of a methyl nucleophile to an imine derived from 2-bromo-3-fluorobenzaldehyde.
Control of stereochemistry can be achieved in several ways:
Chiral Auxiliary: The imine can be prepared using a chiral amine, such as a sulfinamide (e.g., N-tert-butanesulfinyl imine). The chiral auxiliary directs the addition of the methyl group (from a Grignard reagent or organolithium) to one face of the C=N double bond. The auxiliary can then be cleaved to yield the enantiomerically enriched amine. researchgate.net
Chiral Catalyst: A chiral Lewis acid or Brønsted acid can be used to activate the imine and create a chiral environment for the nucleophilic addition. nsf.gov Rhodium-catalyzed additions of potassium alkyltrifluoroborate salts or MIDA boronates to imines represent advanced examples of this strategy. researchgate.net
The reaction provides a versatile route to α-branched amines, with the choice of chiral strategy determining the enantiomeric outcome. researchgate.net
Ring-Opening Reactions of Chiral Aziridinesresearchgate.net
Chiral aziridines are strained three-membered rings that serve as valuable synthetic intermediates. nih.gov Their ring-opening with nucleophiles is a reliable method for producing a variety of chiral compounds, including vicinal amino alcohols and other substituted amines. nih.govku.edu
A potential synthesis of this compound via this route could involve a chiral aziridine (B145994) bearing the 2-bromo-3-fluorophenyl group at one of the ring carbons. The regioselective ring-opening of this aziridine at the benzylic carbon with a hydride source (e.g., using a reducing agent) would yield the target amine. The stereochemistry of the final product is controlled by the stereochemistry of the starting aziridine. researchgate.net The activation of the aziridine nitrogen, often with a sulfonyl group (N-Ts), is typically required to facilitate the ring-opening. dntb.gov.ua
Classical Resolution Techniques for Enantiomeric Separation
When an asymmetric synthesis is not employed, this compound can be obtained by resolving a racemic mixture of the amine. Classical resolution is a well-established method for separating enantiomers. onyxipca.com The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. wikipedia.orglibretexts.org
Commonly used chiral resolving agents for amines include:
(+)- or (-)-Tartaric acid wikipedia.org
(+)- or (-)-Dibenzoyltartaric acid onyxipca.com
(+)- or (-)-Mandelic acid onyxipca.com
(+)- or (-)-Camphorsulfonic acid onyxipca.com
This reaction creates a pair of diastereomeric salts ((S)-amine·(R)-acid and (R)-amine·(R)-acid). Diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the less soluble diastereomeric salt is isolated, and the chiral resolving agent is removed by treatment with a base to liberate the pure (S)-enantiomer of the amine. libretexts.org While effective, this method's primary drawback is that the maximum theoretical yield for the desired enantiomer is 50%, although the unwanted enantiomer can sometimes be racemized and recycled. wikipedia.org
| Resolution Technique | Principle | Resolving Agents for Amines | Key Separation Step |
| Classical Resolution | Formation of separable diastereomeric salts | Chiral acids (e.g., Tartaric acid, Mandelic acid) | Fractional Crystallization |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | N/A | Chromatographic Separation (e.g., HPLC) |
| Enzymatic Resolution | Enantioselective enzymatic reaction | N/A (Enzyme is the resolving agent) | Separation of product from unreacted enantiomer |
Diastereomeric Salt Formation and Separation
One of the most established and widely employed methods for resolving racemic amines is through the formation of diastereomeric salts. smolecule.com This classical resolution technique leverages the principle that while enantiomers have identical physical properties, diastereomers possess distinct physical characteristics, including solubility. libretexts.org
The process involves reacting the racemic 1-(2-bromo-3-fluorophenyl)ethanamine with a single, pure enantiomer of a chiral acid, known as a resolving agent. The reaction yields a mixture of two diastereomeric salts. libretexts.org Due to their different physical properties, these salts can be separated, typically through fractional crystallization. libretexts.orggavinpublishers.com
Once a diastereomeric salt is isolated, the desired enantiomerically pure amine is recovered by treatment with a base, which neutralizes the chiral acid. gavinpublishers.comgavinpublishers.com The liberated free amine can then be extracted. To further purify and stabilize the product, it is often converted back into a salt, such as a hydrochloride salt, which can be precipitated and filtered. gavinpublishers.com The success of this method hinges on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomers.
| Parameter | Description | Typical Examples | Reference |
| Resolving Agent | An enantiomerically pure chiral acid that forms diastereomeric salts with the racemic amine. | (R,R)-Tartaric Acid, N-acetyl-amino acids | libretexts.orggavinpublishers.com |
| Solvent System | Selected to maximize the difference in solubility between the two diastereomeric salts. | Isopropyl Alcohol (IPA), Ethanol (B145695), Hexane | gavinpublishers.comgavinpublishers.com |
| Separation Method | Exploits the different physical properties of the diastereomers. | Fractional Crystallization | libretexts.orglibretexts.org |
| Recovery | Liberation of the free amine from the isolated diastereomeric salt. | Treatment with an aqueous base (e.g., NaOH), followed by solvent extraction. | gavinpublishers.comgavinpublishers.com |
Chromatographic Chiral Resolution (e.g., Chiral HPLC, SFC)
Chromatographic techniques offer a powerful and analytical approach for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are particularly effective for this purpose. mdpi.comnih.gov These methods are crucial for both analytical determination of enantiomeric purity and for preparative-scale separations. nih.govphenomenex.com
The fundamental principle involves the differential interaction of the two enantiomers with the CSP. The chiral selector, which is immobilized on the stationary phase support, forms transient, diastereomeric complexes with the enantiomers of the analyte. nih.gov The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are among the most versatile and frequently used for separating a wide range of chiral compounds, including amines. nih.gov
Method development in chiral chromatography involves screening various CSPs and optimizing the mobile phase composition, which can include organic modifiers and acidic or basic additives to improve peak shape and resolution. chromatographyonline.com SFC is often considered a "greener" alternative to HPLC, using supercritical carbon dioxide as the main mobile phase, which can lead to faster separations. chromatographyonline.comjiangnan.edu.cn
| Parameter | Description | Typical Conditions | Reference |
| Technique | High-resolution chromatographic methods for separating enantiomers. | High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC) | chromatographyonline.comjiangnan.edu.cn |
| Stationary Phase | A solid support coated or bonded with a chiral selector. | Chiral Stationary Phases (CSPs), often polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives). | mdpi.comnih.gov |
| HPLC Mobile Phase | Liquid solvent system that carries the analyte through the column. | Normal-Phase: Hexane/Ethanol; Polar Organic: Acetonitrile/Methanol (B129727). Additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) are often used. | chromatographyonline.com |
| SFC Mobile Phase | A supercritical fluid, often with an organic modifier. | Carbon dioxide with modifiers such as methanol or ethanol. | chromatographyonline.com |
Synthesis from Non-Chiral Precursors via Amination Reactions
Instead of separating a racemic mixture, the desired (S)-enantiomer can be synthesized from achiral starting materials. These methods often involve creating the amine functionality from a different functional group.
Reductive Amination of Corresponding Ketones
Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. harvard.edumasterorganicchemistry.com For the synthesis of 1-(2-bromo-3-fluorophenyl)ethanamine, the corresponding ketone precursor is 2-bromo-3-fluoroacetophenone.
The reaction is typically a one-pot procedure that involves two key steps:
Imine Formation: The ketone reacts with an ammonia source, such as ammonia or ammonium (B1175870) acetate, to form an imine intermediate. masterorganicchemistry.com
Reduction: The imine is then reduced in situ to the desired primary amine. masterorganicchemistry.com
A critical aspect of this method is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are preferred because they selectively reduce the iminium ion intermediate much faster than the starting ketone. harvard.edumasterorganicchemistry.com This prevents the competing reduction of the ketone to an alcohol. The reaction is typically carried out in a protic solvent like methanol or ethanol under an inert atmosphere. This route initially produces the racemic amine, which must then be resolved using the methods described previously to obtain the pure (S)-enantiomer.
| Component | Role | Typical Reagents | Reference |
| Precursor | The starting carbonyl compound. | 2-bromo-3-fluoroacetophenone | |
| Amine Source | Provides the nitrogen atom for the amine. | Ammonia, Ammonium acetate | |
| Reducing Agent | Selectively reduces the imine intermediate. | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (Na(OAc)₃BH) | harvard.edu |
| Solvent | Medium for the reaction. | Methanol, Ethanol | |
| Atmosphere | Prevents unwanted side reactions like oxidation. | Nitrogen, Argon |
Nucleophilic Substitution Reactions with Halogenated Precursors
The formation of the carbon-nitrogen bond in the target amine can also be accomplished via a nucleophilic substitution reaction. In this approach, a suitable precursor bearing a good leaving group at the benzylic position is reacted with an amine-based nucleophile.
For this specific synthesis, a potential precursor would be 1-(2-bromo-3-fluorophenyl)ethyl halide (e.g., the bromide or chloride). The reaction would involve the displacement of the halide leaving group by a nucleophilic source of nitrogen, such as ammonia, to form the primary amine.
This method is a fundamental C-N bond-forming reaction. However, it is generally less common for producing chiral amines directly because the reaction proceeds through a mechanism that typically results in a racemic product. masterorganicchemistry.com Therefore, like reductive amination, this synthetic route would necessitate a subsequent chiral resolution step to isolate the desired (S)-enantiomer.
| Component | Role | Typical Reagents | Reference |
| Precursor | Electrophilic substrate with a leaving group. | 1-(2-bromo-3-fluorophenyl)ethyl halide | |
| Nucleophile | The nitrogen source that displaces the leaving group. | Ammonia | |
| Solvent | Medium for the substitution reaction. | Ethanol | |
| Product | The initial product of the substitution reaction. | Racemic 1-(2-bromo-3-fluorophenyl)ethanamine |
Stereochemical Aspects and Enantiopurity Control of S 1 2 Bromo 3 Fluorophenyl Ethanamine
Principles of Chirality and Enantiomerism Relevant to the Compound
Chirality in organic molecules most often arises from the presence of a carbon atom bonded to four different substituents. This carbon atom is referred to as a chiral center or stereocenter. In the case of (S)-1-(2-Bromo-3-fluorophenyl)ethanamine, the carbon atom of the ethanamine side chain, which is bonded to a hydrogen atom, a methyl group, an amino group, and the 2-bromo-3-fluorophenyl group, is a chiral center.
The presence of this single chiral center means that the molecule can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral center determines the absolute configuration of the enantiomer. The (S)-enantiomer and the (R)-enantiomer of 1-(2-Bromo-3-fluorophenyl)ethanamine have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (one will rotate it to the left, the other to the right) and, more importantly, in their interactions with other chiral molecules, including biological receptors and enzymes. This difference in biological activity is the primary reason why the synthesis of a single enantiomer, in this case, the (S)-form, is often required.
Strategies for Achieving and Maintaining High Enantiomeric Excess (ee)
To obtain this compound in a highly pure enantiomeric form, several synthetic strategies can be employed. The goal is to achieve a high enantiomeric excess (ee), which is a measure of the purity of a chiral substance. An ee of 100% indicates a pure enantiomer, while an ee of 0% indicates a racemic mixture (a 50:50 mixture of both enantiomers). The main approaches to obtaining enantiomerically enriched amines are asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to directly produce the desired (S)-enantiomer by employing a chiral influence during the reaction. A common method for synthesizing chiral amines is the asymmetric reduction of a prochiral ketone, in this case, 2-bromo-3-fluoroacetophenone. This can be achieved through:
Asymmetric Transfer Hydrogenation (ATH): This technique uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to transfer hydrogen from a hydrogen donor (like 2-propanol or a formic acid/triethylamine (B128534) mixture) to the ketone. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the resulting alcohol, which can then be converted to the amine. For instance, ruthenium complexes with chiral diamine ligands are effective for the ATH of substituted acetophenones, often yielding high enantiomeric excess.
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of chiral amines, a chiral auxiliary can be reacted with the starting material to form a diastereomeric intermediate. Subsequent reactions are then directed by the stereocenter of the auxiliary. After the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries used in a variety of asymmetric reactions.
Chiral Resolution: This method involves the separation of a racemic mixture of 1-(2-Bromo-3-fluorophenyl)ethanamine into its individual (S) and (R) enantiomers. The most common technique for chiral resolution of amines is:
Diastereomeric Salt Formation: This strategy takes advantage of the fact that diastereomers (stereoisomers that are not mirror images) have different physical properties, including solubility. The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a mixture of two diastereomeric salts. libretexts.orglibretexts.org Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. The crystallized salt can then be separated by filtration, and the desired enantiomer of the amine can be recovered by treatment with a base. This process can be repeated to improve the enantiomeric purity.
Table 1: Comparison of Strategies for Obtaining Enantiopure Amines
| Strategy | Principle | Common Reagents/Methods | Advantages | Disadvantages |
|---|---|---|---|---|
| Asymmetric Synthesis | Direct formation of one enantiomer over the other. | Asymmetric transfer hydrogenation with chiral catalysts (e.g., Ru-complexes), use of chiral auxiliaries (e.g., Evans oxazolidinones). | Potentially more atom-economical, avoids loss of 50% of the material. | Requires development of specific chiral catalysts or auxiliaries, may require optimization of reaction conditions. |
| Chiral Resolution | Separation of a racemic mixture. | Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid, mandelic acid). | Well-established and widely applicable method. | Maximum theoretical yield is 50% for the desired enantiomer unless the undesired enantiomer is racemized and recycled. Can be labor-intensive. |
Impact of Reaction Conditions on Stereoselectivity
The success of achieving a high enantiomeric excess in the asymmetric synthesis of this compound is highly dependent on the reaction conditions. Several factors can significantly influence the stereoselectivity of the reaction.
In asymmetric transfer hydrogenation , the choice of catalyst, which includes both the metal center and the chiral ligand, is critical. The structure of the ligand creates the specific chiral environment that dictates the facial selectivity of the hydride attack on the ketone. Furthermore, the choice of solvent and the hydrogen source can also play a crucial role. For example, the asymmetric transfer hydrogenation of α-fluoroacetophenones has been shown to be effective using ruthenium catalysts in a formic acid/triethylamine mixture, yielding high enantioselectivity. researchgate.net
The temperature at which the reaction is conducted is another important parameter. Lowering the reaction temperature often leads to an increase in enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy. However, lowering the temperature can also decrease the reaction rate, so a balance must be found.
The concentration of the reactants and the catalyst can also affect the outcome. In some cases, higher concentrations can lead to aggregation of the catalyst, which may alter its catalytic activity and selectivity.
The electronic properties of the substituents on the aromatic ring of the substrate can also influence the stereoselectivity. For instance, in the asymmetric transfer hydrogenation of para-substituted α-fluoroacetophenones, it has been observed that the presence of electron-withdrawing groups can reduce the enantioselectivity in certain solvent systems. researchgate.net
Table 2: Illustrative Data on the Impact of Reaction Conditions on Asymmetric Transfer Hydrogenation of a Substituted Acetophenone (B1666503)
The following data is for the asymmetric transfer hydrogenation of a representative substituted acetophenone and is intended to be illustrative of the effects of reaction conditions.
| Catalyst System | Substrate | Solvent/Hydrogen Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| [Mn(CO)2(chiral macrocycle)]Br / NaOtBu | 4-Fluoroacetophenone | 2-propanol | 50 | >99 | 97 |
| [Mn(CO)2(chiral macrocycle)]Br / NaOtBu | 4-Chloroacetophenone | 2-propanol | 50 | >99 | 97 |
| [Mn(CO)2(chiral macrocycle)]Br / NaOtBu | 4-Bromoacetophenone | 2-propanol | 50 | >99 | 96 |
| RuCl(mesitylene)-(R,R)-TsDPEN | α-fluoroacetophenone | HCOOH/Et3N | 28 | 95 | 97 |
| RuCl(mesitylene)-(R,R)-TsDPEN | p-chloro-α-fluoroacetophenone | HCOOH/Et3N | 28 | 98 | 90 |
Data adapted from studies on asymmetric transfer hydrogenation of substituted acetophenones. researchgate.netresearchgate.net
In the case of chiral resolution via diastereomeric salt formation , the choice of the resolving agent and the crystallization solvent is critical. The interaction between the amine and the chiral acid must be strong enough to form a stable salt, and the solubilities of the two diastereomeric salts in the chosen solvent must be significantly different to allow for efficient separation by crystallization. The temperature profile during crystallization (cooling rate) can also influence the purity of the obtained crystals.
Reactivity and Derivatization Pathways of S 1 2 Bromo 3 Fluorophenyl Ethanamine
Transformations at the Amine Functionality
The primary amine group is a versatile functional handle, readily participating in a variety of nucleophilic reactions. These transformations are fundamental for elongating the carbon skeleton, introducing new functional groups, and constructing key pharmacophoric elements like amides, ureas, and thioureas.
The nucleophilic nature of the primary amine in (S)-1-(2-Bromo-3-fluorophenyl)ethanamine allows it to readily undergo acylation and alkylation.
Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This reaction is not only crucial for building larger molecular frameworks but also serves as a common strategy to protect the amine group. nih.gov Protecting the amine as an amide reduces its basicity and nucleophilicity, preventing unwanted side reactions during subsequent transformations on the aromatic ring, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. nih.gov
Alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, controlling the degree of alkylation can be challenging, as the reaction can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Due to this, reductive amination is often a preferred method for the synthesis of secondary amines.
| Reaction Type | Reagent Class | Product Class | Significance |
| Acylation | Acid Chlorides, Anhydrides | Amides | Amide bond formation, protection of the amine group, modulation of electronic properties. |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Introduction of alkyl substituents, though control of reaction extent can be difficult. |
Primary amines, including this compound, react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the characteristic C=N double bond of the imine. libretexts.org The reaction's rate is pH-dependent, typically optimal under weakly acidic conditions (pH 4-5) to facilitate dehydration without fully protonating the starting amine. libretexts.org
Imines are valuable synthetic intermediates due to the electrophilic nature of the imine carbon. They can undergo a variety of subsequent transformations:
Reduction: Imines can be readily reduced to secondary amines using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step sequence of imine formation followed by reduction is known as reductive amination and is a highly effective method for forming C-N bonds. masterorganicchemistry.com
Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the imine carbon to form new C-C bonds, leading to more complex amine structures after workup.
Hydrolysis: The formation of imines is reversible. In the presence of aqueous acid, imines can be hydrolyzed back to the original primary amine and carbonyl compound. masterorganicchemistry.com
| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Product | Subsequent Reaction | Product of Subsequent Reaction |
| This compound | Aldehyde (R-CHO) | Acid (e.g., H⁺) | Imine | Reduction (e.g., NaBH₄) | Secondary Amine |
| This compound | Ketone (R₂C=O) | Acid (e.g., H⁺) | Imine | Hydrolysis (H₃O⁺) | Starting Amine and Ketone |
The primary amine of this compound is a key nucleophile for the synthesis of urea (B33335) and thiourea (B124793) derivatives. These moieties are prevalent in medicinal chemistry and are particularly important in the field of asymmetric organocatalysis, where they can act as hydrogen bond donors to activate substrates.
Urea derivatives are typically synthesized by reacting the amine with an isocyanate. organic-chemistry.org If a specific isocyanate is not available, it can be generated in situ from a corresponding primary amide via a Hofmann rearrangement or from an acyl azide (B81097) via a Curtius rearrangement. organic-chemistry.org
Thiourea derivatives are formed analogously through the reaction of the amine with an isothiocyanate. mdpi.commdpi.com The synthesis is often a straightforward addition reaction performed in a suitable solvent like dichloromethane (B109758) or acetonitrile. mdpi.commdpi.com Chiral thioureas derived from enantiopure amines like this compound are powerful bifunctional organocatalysts, capable of activating electrophiles through hydrogen bonding while a basic site on the catalyst activates a nucleophile.
| Derivative | Reagent | General Reaction | Significance |
| Urea | Isocyanate (R-N=C=O) | Amine addition to the isocyanate carbonyl | Key structural motif in pharmaceuticals and organocatalysts (hydrogen bond donor). |
| Thiourea | Isothiocyanate (R-N=C=S) | Amine addition to the isothiocyanate thiocarbonyl | Important class of bifunctional organocatalysts for asymmetric synthesis; wide biological applications. nih.govnih.gov |
Reactions Involving the Bromo- and Fluoro-Aromatic Moiety
The halogen substituents on the phenyl ring, particularly the bromine atom, provide a reactive site for carbon-carbon bond formation and further functionalization of the aromatic core.
The bromo-substituent at the C2 position of the phenyl ring is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide variety of functional groups. nih.govmdpi.com For a substrate like this compound, the free amine group can sometimes interfere with the catalytic cycle. Therefore, it is common practice to first protect the amine, for instance as an amide, before performing the Suzuki coupling.
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a direct method for the vinylation of aromatic rings. Similar to the Suzuki reaction, protection of the amine group is often beneficial for achieving high yields and catalyst efficiency.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate | Biaryl |
| Heck | Alkene | Pd(0) or Pd(II) salt + Ligand | Amine base (e.g., Et₃N) | Substituted Alkene |
Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the aromatic ring. The existing substituents—fluoro, bromo, and the ethylamine (B1201723) side chain—dictate the position and rate of further substitution. The amino group (or its protected form) is a strong activating group and is ortho, para-directing. nih.gov The fluorine and bromine atoms are deactivating but are also ortho, para-directing.
The free amino group is highly activating and basic, which can lead to problems like polysubstitution and unwanted reactions with acidic reagents (e.g., in nitration or sulfonation). nih.gov To achieve selective substitution, the amine must be protected, typically via acylation to form an amide (e.g., an acetamide). The resulting acetamido group is less activating than a free amino group, allowing for more controlled, monosubstitution reactions. nih.gov
The directing effects of the three substituents must be considered to predict the regiochemical outcome:
-NHCOR (protected amine): Activating, ortho, para-directing.
-F: Deactivating, ortho, para-directing.
-Br: Deactivating, ortho, para-directing.
The positions ortho and para to the powerful acetamido group are the most activated. Given the existing substitution pattern, the C4 and C6 positions are the most likely sites for electrophilic attack. Steric hindrance from the adjacent bromo group might favor substitution at the C6 position.
| Reaction | Reagents | Potential Product (Major Isomer) | Notes |
| Bromination | Br₂ / FeBr₃ (or NBS) | Introduction of a second bromine atom, likely at C6. | The amine group must be protected as an amide to prevent oxidation and control reactivity. |
| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group (-NO₂), likely at C6. | The strongly acidic conditions necessitate protection of the amine group to avoid formation of anilinium ion, which is strongly deactivating. |
| Acylation | RCOCl / AlCl₃ (Friedel-Crafts) | Introduction of an acyl group (-COR), likely at C6. | Friedel-Crafts reactions typically fail on rings with strongly deactivating groups or unprotected amines. Amide protection is essential. |
Cyclization and Heterocycle Formation Utilizing the Compound
A comprehensive survey of the scientific literature reveals a notable absence of specific, documented examples of cyclization reactions and subsequent heterocycle formation that utilize this compound as the primary starting material. While the synthesis of fluorinated and nitrogen-containing heterocycles is a robust and well-documented field of organic chemistry, the application of this particular chiral amine in such synthetic pathways has not been explicitly detailed in available research.
The inherent structural features of this compound, namely the ortho-bromo substituent and the primary amine on the ethyl side chain, theoretically present opportunities for intramolecular cyclization reactions. For instance, transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are commonly employed for the formation of carbon-nitrogen bonds and could potentially facilitate an intramolecular cyclization to form a nitrogen-containing heterocyclic ring. Similarly, copper-catalyzed cyclization methods are known to be effective for the synthesis of various heterocyclic systems from ortho-haloanilines and related compounds.
However, despite the theoretical potential for such transformations, specific reaction conditions, detailed research findings, and data tables pertaining to the successful cyclization of this compound are not available in the current body of scientific literature. The reactivity of this specific substrate in the context of forming heterocyclic structures remains an unexplored area of research. Therefore, it is not possible to provide detailed research findings or data tables on this topic at this time.
Applications of S 1 2 Bromo 3 Fluorophenyl Ethanamine in Advanced Chemical Synthesis
As a Chiral Building Block for Complex Molecule Construction
The enantiopure nature of (S)-1-(2-Bromo-3-fluorophenyl)ethanamine makes it an invaluable starting material or intermediate for the synthesis of complex molecules where specific stereochemistry is crucial for their function. The term for such a readily available chiral compound is a chiral building block, which can be incorporated into a larger molecule, transferring its chirality.
Synthesis of Chiral Pharmaceuticals and Agrochemical Intermediates
The primary application of this compound lies in its role as an intermediate in the synthesis of chiral pharmaceuticals. The stereochemistry of drug molecules is a critical factor in their pharmacological activity, with different enantiomers often exhibiting varied efficacy and toxicity profiles. The (S)-configuration of this ethanamine derivative is crucial for its interaction with biological targets like enzymes and receptors that are themselves chiral. The bromo- and fluoro-substituents on the phenyl ring can also play a significant role in modulating the biological activity and pharmacokinetic properties of the final drug molecule.
In the agrochemical industry, the development of enantiomerically pure pesticides and herbicides is of growing importance to enhance efficacy and reduce environmental impact. Chiral amines are key components in the synthesis of many such active ingredients. Although specific examples of agrochemicals derived from this compound are not detailed in the available literature, its properties make it a suitable candidate for the development of new, stereochemically defined agrochemical products.
Preparation of Optically Active Fine Chemicals
Beyond pharmaceuticals and agrochemicals, this compound serves as a valuable starting material for the synthesis of a variety of optically active fine chemicals. These are pure, single-enantiomer compounds produced in smaller quantities and at a higher price than bulk chemicals, often used as intermediates in the production of specialty products. The reactivity of the amine group allows for a wide range of chemical transformations, including acylation, alkylation, and reductive amination, to produce a diverse array of chiral derivatives.
The presence of the bromine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of various substituents, leading to a wide range of structurally diverse and optically active fine chemicals that can be used in materials science, and as chiral resolving agents.
Utilization as a Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. Chiral amines are a well-established class of chiral auxiliaries.
While the literature does not provide specific, documented examples of this compound being used as a chiral auxiliary, its structural features are consistent with those of effective auxiliaries. The general principle involves the formation of an amide bond between the chiral amine and a prochiral carboxylic acid derivative. The resulting chiral amide can then undergo stereoselective reactions, such as enolate alkylation or aldol (B89426) reactions, where the steric bulk and electronic properties of the chiral auxiliary direct the approach of the incoming reagent to one face of the molecule, leading to a high degree of diastereoselectivity. Subsequent cleavage of the amide bond would yield the enantiomerically enriched product and recover the chiral amine.
Precursor for Chiral Ligands in Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce large quantities of an enantiomerically enriched product. Chiral amines are common precursors for the synthesis of a variety of chiral ligands.
Design and Synthesis of Novel Metal Complexes
This compound can be readily converted into various types of chiral ligands. For instance, reaction with phosphines containing a suitable leaving group can lead to the formation of chiral aminophosphine (B1255530) ligands. Similarly, conversion of the amine to an imine, followed by reaction with an organometallic reagent, can yield chiral amino alcohol ligands.
The resulting ligands, possessing the inherent chirality of the starting amine, can then be coordinated to a variety of transition metals, such as rhodium, iridium, palladium, and ruthenium. The design of these metal complexes is crucial for their catalytic activity and selectivity. The steric and electronic properties of the ligand, influenced by the bromo- and fluoro-substituents, can be fine-tuned to optimize the performance of the resulting catalyst.
Application in Asymmetric Catalytic Processes
Chiral metal complexes derived from ligands based on this compound have the potential to be applied in a wide range of asymmetric catalytic processes. These include:
Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines.
Asymmetric C-C Bond Formation: Reactions such as allylic alkylation, Diels-Alder reactions, and aldol reactions to create new stereocenters.
Asymmetric C-N and C-O Bond Formation: The enantioselective synthesis of chiral amines and ethers.
While specific research detailing the application of catalysts derived from this particular amine is not prevalent, the general utility of chiral ligands of this type is well-established in the field of asymmetric synthesis.
Role in the Synthesis of Materials with Specific Properties (e.g., Phosphorescent Complexes)
While direct, documented applications of This compound in the synthesis of materials with specific properties like phosphorescent complexes are not extensively reported in publicly available scientific literature, its unique structural characteristics suggest a potential role as a valuable building block in this field. The discussion of its utility is therefore based on the established principles of materials chemistry and the known functions of analogous chiral and halogenated organic molecules in the development of advanced materials.
The primary application envisioned for a chiral ligand such as This compound is in the synthesis of chiral transition metal complexes, particularly those of iridium(III), which are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). The introduction of a chiral center can significantly influence the photophysical and electroluminescent properties of these materials.
Key Potential Contributions to Material Properties:
Induction of Chirality: The enantiopure nature of This compound can be exploited to create chiral phosphorescent complexes. Chirality in emissive materials is a burgeoning area of research, with potential applications in 3D displays, circularly polarized luminescence (CPL) based technologies, and enantioselective sensing. The stereoselective synthesis of such complexes is of current interest in developing advanced luminescent materials.
Tuning of Electronic Properties: The presence of both bromine and fluorine atoms on the phenyl ring is expected to have a substantial impact on the electronic properties of any resulting material. These electron-withdrawing halogens can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex. This tuning of frontier orbital energies is a critical strategy for achieving desired emission colors, improving charge injection/transport, and enhancing device efficiency and stability in OLEDs.
Enhancement of Intersystem Crossing: The heavy bromine atom can promote spin-orbit coupling within the metal complex. This enhanced coupling facilitates intersystem crossing from the singlet excited state to the triplet excited state, which is a prerequisite for efficient phosphorescence. This "heavy-atom effect" is a well-established principle in the design of phosphorescent emitters.
Steric Influence on Molecular Packing: The ethylamine (B1201723) group, along with the bulky bromine atom, can introduce significant steric hindrance. In the solid state, this can disrupt intermolecular interactions and prevent aggregation-caused quenching of luminescence. By controlling the packing of molecules in the emissive layer of an OLED, it is possible to improve the quantum yield of the material.
Hypothetical Synthetic Route and Resulting Complex:
A plausible synthetic pathway would involve the reaction of This compound with a suitable precursor to form a chiral ligand, which would then be coordinated to an iridium(III) center. For instance, the amine could be used to synthesize a chiral phenylpyridine-type ligand. This ligand could then react with an iridium source to form a heteroleptic complex of the general formula [Ir(C^N)2(N^N)]+, where the chiral ligand derived from the ethanamine would be incorporated.
The anticipated properties of such a hypothetical iridium complex are summarized in the table below. It is important to note that these are projected properties based on established principles in materials science, and experimental verification would be required.
| Property | Anticipated Influence of this compound Moiety | Rationale |
|---|---|---|
| Emission Color | Potentially blue-shifted emission | The electron-withdrawing fluorine and bromine atoms can widen the HOMO-LUMO gap. |
| Quantum Yield | Potentially high | The heavy bromine atom could enhance intersystem crossing, and steric bulk may reduce aggregation-caused quenching. |
| Chiroptical Properties | Exhibition of Circularly Polarized Luminescence (CPL) | The inherent chirality of the (S)-enantiomer would be transferred to the metal complex. |
| Thermal Stability | Likely to be good | The rigid aromatic structure and strong metal-ligand bonds typical of such complexes would contribute to thermal stability. |
Advanced Analytical Techniques for Chiral Purity and Structural Elucidation in Research Contexts
Chiral Chromatographic Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is paramount. Chiral chromatography is the cornerstone for this analysis, offering high-resolution separation of enantiomers. uni-muenchen.demdpi.com
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and versatile technique for separating enantiomers of chiral amines. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times on the column and thus, separation.
For primary amines like (S)-1-(2-Bromo-3-fluorophenyl)ethanamine, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, offer a broad range of applications for chiral recognition. nih.gov The selection of the mobile phase, which can be run in normal-phase, reversed-phase, or polar organic modes, is crucial for optimizing the separation. nih.govchromatographyonline.com Factors such as the choice of organic modifier (e.g., acetonitrile, methanol) and additives can significantly influence the resolution and retention times of the enantiomers. nih.govchromatographyonline.com
Table 1: Representative HPLC Conditions for Chiral Amine Separation
| Parameter | Description | Typical Values/Examples |
|---|---|---|
| Chiral Stationary Phase (CSP) | Immobilized chiral selector on a support | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) |
| Mode of Operation | Eluent system characteristics | Reversed-Phase (RP), Normal-Phase (NP), Polar Organic Mode |
| Mobile Phase (RP) | Aqueous/organic mixture | Acetonitrile/Water with buffer (e.g., Ammonium (B1175870) Acetate) |
| Mobile Phase (NP) | Non-polar organic solvents | n-Hexane/Isopropanol, n-Hexane/Ethanol (B145695) |
| Flow Rate | Speed of mobile phase | 0.4 - 1.0 mL/min |
| Detection | Method of analyte visualization | UV Spectroscopy (e.g., at 254 nm) |
This table presents generalized conditions often employed for the chiral separation of amines and may be adapted for this compound.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. wiley.comselvita.com This technique primarily uses supercritical carbon dioxide as the main component of the mobile phase, often with a small percentage of an organic modifier like methanol (B129727). chromatographyonline.comchromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analyses without a significant loss of column efficiency compared to HPLC. chromatographyonline.comselvita.com
SFC is particularly well-suited for the separation of primary amines. wiley.com The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. nih.gov Furthermore, specialized CSPs, such as those based on crown ethers, have shown excellent performance for resolving racemates of primary amines. wiley.comchromatographyonline.com The advantages of SFC include reduced solvent consumption, faster run times, and quicker column equilibration, making it ideal for high-throughput screening in pharmaceutical research. chromatographyonline.comselvita.com
Table 2: Comparison of HPLC and SFC for Chiral Amine Separations
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Organic solvents (e.g., Hexane, Acetonitrile) and/or water | Supercritical Carbon Dioxide (CO₂) |
| Organic Solvent Usage | High | Significantly lower |
| Analysis Time | Longer | Shorter, due to higher optimal flow rates chromatographyonline.com |
| Column Equilibration | Slower | Faster selvita.com |
| Environmental Impact | Higher (toxic solvent use) | Lower ("Green Chemistry") selvita.com |
| Applicability | Broadly applicable to a wide range of compounds | Especially advantageous for normal-phase separations chromatographyonline.com |
Gas Chromatography (GC) with Chiral Columns
For volatile and thermally stable chiral compounds, Gas Chromatography (GC) with a chiral capillary column is a highly efficient and sensitive analytical method. uni-muenchen.dechromatographyonline.com The separation of enantiomers is achieved through their differential interactions with a chiral stationary phase coated on the inside of the capillary column. uni-muenchen.de
Derivatized cyclodextrins are the most common and effective CSPs for the GC analysis of chiral amines. chromatographyonline.comwiley.com The choice of the specific cyclodextrin (B1172386) derivative can influence the enantioselectivity for a particular analyte. The analysis of ring-substituted 1-phenylethylamines, a class of compounds structurally similar to this compound, has been successfully demonstrated using these columns. wiley.com Thermodynamic parameters, which can be determined by running the analysis at different temperatures, provide insight into the separation mechanism. wiley.com Coupling GC with a mass spectrometer (GC-MS) allows for the unambiguous identification of the separated enantiomers. uni-muenchen.de In some cases, pre-column derivatization with a chiral agent can be used to separate enantiomers on an achiral GC column. sigmaaldrich.comresearchgate.net
Spectroscopic Characterization for Stereochemical Confirmation
While chromatography separates and quantifies enantiomers, spectroscopic methods are required to confirm the three-dimensional structure and determine the absolute configuration of the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereotopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR spectrum (as they have identical chemical shifts in an achiral environment), their presence can be resolved by converting them into diastereomers. masterorganicchemistry.com This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA). sigmaaldrich.com
The resulting diastereomers have different spatial arrangements and, therefore, will exhibit distinct chemical shifts in the NMR spectrum, particularly for nuclei near the newly formed stereogenic centers. masterorganicchemistry.comacs.org By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original amine can be accurately determined. acs.orgnih.gov For a fluorine-containing molecule like this compound, ¹⁹F NMR can be a particularly sensitive and effective method. rsc.orgfrontiersin.org The reaction with the CDA can be performed directly in the NMR tube, allowing for rapid analysis. frontiersin.org
Common Chiral Derivatizing Agents for Amines:
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)
2-formylphenylboronic acid in combination with a chiral diol sigmaaldrich.com
Chiral α-fluorinated phenylacetic phenylselenoester frontiersin.org
(-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid nih.gov
The differences in chemical shifts (Δδ) between the diastereomeric products can be correlated with the absolute configuration of the amine. frontiersin.org
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides definitive information about the absolute configuration of a chiral molecule. mtoz-biolabs.com This method measures the differential absorption of left- and right-circularly polarized light by the molecule. mtoz-biolabs.commdpi.com Enantiomers produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.govresearchgate.net
To determine the absolute configuration of this compound, its experimental CD spectrum is recorded. This spectrum is then compared to a theoretical spectrum generated through quantum-mechanical calculations (e.g., using Density Functional Theory, DFT). nih.govresearchgate.net The theoretical spectrum is calculated for one specific, known configuration (e.g., the 'S' configuration). If the experimental spectrum matches the calculated spectrum for the 'S' configuration, the absolute configuration is confirmed as S. mtoz-biolabs.comacs.org This comparison provides a non-empirical and highly reliable assignment of the absolute stereochemistry. nih.govresearchgate.net Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, is another powerful variant of this technique applicable to virtually all chiral molecules. nih.govacs.org
Mass Spectrometry Techniques for Compound Verification and Purity Assessment
Mass spectrometry (MS) is an indispensable analytical tool in synthetic and medicinal chemistry for the verification of compound structure and the assessment of purity. In the context of chiral molecules such as this compound, mass spectrometry provides crucial information on the molecular weight and elemental composition, and its fragmentation patterns offer insights into the compound's structure. When coupled with chiral separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS becomes a powerful method for determining enantiomeric purity.
High-resolution mass spectrometry (HRMS) is particularly vital for confirming the elemental formula of this compound. The calculated exact mass for the molecular formula, C₈H₉BrFN, allows for a precise comparison with the experimentally determined mass, typically within a few parts per million (ppm), which provides a high degree of confidence in the compound's identity.
The ionization technique employed can significantly influence the resulting mass spectrum. Electron ionization (EI) is a high-energy method that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. This fragmentation is highly reproducible and useful for structural elucidation. In contrast, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. For phenethylamine (B48288) derivatives, ESI mass spectra are known to show intense fragment ions corresponding to the loss of ammonia (B1221849) (NH₃) from the protonated molecule [M+H]⁺.
The fragmentation of phenethylamines in mass spectrometry is characterized by specific cleavage patterns. For primary amines like this compound, α-cleavage is a dominant pathway. This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, which for this compound would result in a characteristic iminium cation. Studies on bromoamphetamine analogs have shown that this α-cleavage leads to a major fragment ion at a mass-to-charge ratio (m/z) of 44.
Another significant feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two m/z units. This isotopic signature is a key diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
Based on these established fragmentation principles, a plausible electron ionization mass spectrum for this compound can be predicted. The following table details the likely major fragments, their proposed structures, and their expected mass-to-charge ratios.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|---|
| 218 | 220 | [C₈H₉BrFN]⁺ | Molecular Ion (M⁺) |
| 203 | 205 | [C₇H₆BrF]⁺ | Loss of •CH₂NH₂ |
| 124 | - | [C₇H₆F]⁺ | Loss of •Br and •CH₂NH₂ |
| 44 | - | [C₂H₆N]⁺ | α-cleavage |
In research settings, these mass spectrometry techniques are routinely used to confirm the successful synthesis of this compound and to ensure its purity before its use in further applications. The combination of molecular ion information, characteristic isotopic patterns, and predictable fragmentation pathways provides a robust method for the structural verification of this and related halogenated phenylethylamines.
Theoretical and Computational Investigations of S 1 2 Bromo 3 Fluorophenyl Ethanamine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of (S)-1-(2-bromo-3-fluorophenyl)ethanamine and how its shape influences its physical and chemical properties. The presence of a chiral center and rotatable bonds means the molecule can exist in various spatial arrangements, or conformations. Identifying the most stable conformations is crucial as they often dictate the molecule's interactions with other molecules, including biological targets or catalysts.
Conformational searches can be performed using computational algorithms that systematically or stochastically explore the potential energy surface of the molecule. nih.gov Methods like the LowModeMD sampling algorithm can be employed to generate a multitude of possible conformations. nih.gov Each of these conformations is then subjected to energy minimization to find the local energy minima. The relative energies of these stable conformations can be calculated to determine their population distribution at a given temperature. For a molecule like this compound, the key dihedral angles to consider are those around the bond connecting the chiral carbon to the phenyl ring and the bond between the chiral carbon and the amine group. The interplay of steric hindrance between the bromo, fluoro, and ethylamine (B1201723) groups, as well as potential intramolecular interactions, will determine the preferred conformations.
The results of such analyses are often presented as potential energy surfaces or tables listing the relative energies and key geometric parameters of the most stable conformers. This structural information is fundamental for understanding the molecule's reactivity and for designing complementary molecules that can bind to it with high specificity, a key aspect in drug design and catalysis.
Density Functional Theory (DFT) Studies on Reactivity and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. aps.org DFT calculations can provide valuable information about the distribution of electrons in this compound, which is key to understanding its chemical behavior. aps.org By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), researchers can predict the sites on the molecule that are most likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). mdpi.com
For this compound, DFT can be used to study various reactions, such as N-acylation, N-alkylation, or its use as a building block in more complex syntheses. The calculations can map out the entire reaction pathway, identifying the transition state structures and their corresponding activation energies. chemrxiv.org This information is critical for predicting reaction rates and understanding the reaction mechanism at a molecular level.
Furthermore, DFT can be used to calculate various molecular properties that correlate with reactivity, such as electrostatic potential maps, which visualize the charge distribution on the molecular surface, and Fukui functions, which indicate the local reactivity of different atoms in the molecule. nih.gov These computational tools provide a detailed picture of the chemical reactivity of this compound, guiding the design of synthetic routes and the prediction of its chemical stability.
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT studies on the reactivity of this compound.
| Reactivity Descriptor | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability of the molecule. |
| Electrostatic Potential on Nitrogen | -0.4 | Suggests a region of negative charge, indicating nucleophilic character. |
| Fukui Function (f-) on Nitrogen | 0.25 | Predicts the susceptibility of the nitrogen atom to electrophilic attack. |
| Fukui Function (f+) on Carbonyl Carbon (in a hypothetical reaction) | 0.35 | Predicts the susceptibility of a reacting partner's carbon to nucleophilic attack by the amine. |
Computational Approaches in Enzyme Design and Engineering for Biocatalysis
The synthesis of enantiomerically pure amines like this compound is of great interest, and biocatalysis using enzymes such as transaminases offers a green and highly selective method for their production. rsc.orgwhiterose.ac.uk Computational approaches play a crucial role in the design and engineering of enzymes to improve their activity, stability, and substrate specificity for non-natural substrates like the precursor ketone to this compound. nih.govrsc.org
One of the primary computational tools used in enzyme engineering is molecular docking. This technique predicts the preferred binding orientation of a substrate within the active site of an enzyme. nih.gov For the synthesis of this compound, docking simulations could be used to model how 2-bromo-3-fluoroacetophenone (the ketone precursor) fits into the active site of a transaminase. researchgate.net These simulations can identify key amino acid residues that interact with the substrate and are therefore targets for mutation to improve binding and catalytic efficiency. nih.govfrontiersin.org
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the enzyme-substrate complex. nih.gov MD simulations can reveal how the flexibility of the enzyme's active site can accommodate the substrate and facilitate the catalytic reaction. This information is valuable for rational enzyme design, where specific mutations are introduced to alter the enzyme's properties in a predictable way. nih.govfrontiersin.org
In addition to rational design, computational methods are also employed in semi-rational and directed evolution approaches. For instance, computational tools can be used to create "smart" libraries of mutant enzymes that have a higher probability of containing improved variants, thereby reducing the experimental screening effort. dntb.gov.ua The ultimate goal of these computational approaches is to develop a highly efficient and selective biocatalyst for the synthesis of this compound.
The following table outlines some of the computational methods and their applications in the context of designing a biocatalyst for the synthesis of this compound.
| Computational Method | Application in Enzyme Design and Engineering |
| Molecular Docking | Predicts the binding mode of 2-bromo-3-fluoroacetophenone in the active site of a transaminase. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic interactions between the substrate and the enzyme to understand conformational changes during catalysis. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the chemical reaction (transamination) within the enzyme's active site to understand the catalytic mechanism and identify rate-limiting steps. |
| Homology Modeling | Creates a 3D model of a transaminase if its experimental structure is not available, based on the structure of a related enzyme. |
| In Silico Mutagenesis | Predicts the effect of specific amino acid mutations on the enzyme's stability, substrate binding, and catalytic activity. |
Future Directions and Emerging Research Avenues for S 1 2 Bromo 3 Fluorophenyl Ethanamine
Development of Novel and Sustainable Synthetic Pathways
The chemical industry is increasingly moving towards greener and more sustainable practices. For a compound like (S)-1-(2-Bromo-3-fluorophenyl)ethanamine, this involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Future research will likely focus on:
Biocatalysis : Engineered enzymes, such as transaminases, offer a highly selective and environmentally benign alternative to traditional chemical methods for producing chiral amines. researchgate.net Advances in protein engineering can enhance the substrate scope and stability of these enzymes, making them suitable for industrial-scale production. nih.gov The use of biocatalytic methods can lead to high efficiency and selectivity under sustainable conditions. researchgate.net
Green Catalysts : The development of solid-phase, reusable catalysts, such as modified fly ash, presents an eco-friendly option. nih.gov These catalysts can be used in solvent-free conditions, for instance under microwave irradiation, which simplifies work-up procedures and reduces environmental impact. nih.gov
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future routes will aim for higher atom economy, moving away from reactions that generate significant stoichiometric byproducts.
| Synthetic Approach | Key Advantages | Research Focus |
|---|---|---|
| Biocatalysis (Enzymatic) | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Protein engineering of transaminases to improve stability and substrate scope. nih.gov |
| Green Catalysis | Reusable, solvent-free conditions, non-hazardous materials, simple work-up. nih.gov | Development of novel solid-phase catalysts for cyclization and amination reactions. |
| Atom-Economical Reactions | Minimizes waste, maximizes efficiency, aligns with green chemistry principles. | Designing new reaction cascades and multicomponent reactions. |
Exploration of New Catalytic Systems for Enantioselective Transformations
The stereochemistry of this compound is crucial for its function. Therefore, the development of new and more efficient catalytic systems for its enantioselective synthesis is a major area of research.
Emerging avenues include:
Transition Metal Catalysis : Novel catalyst systems based on metals like copper, nickel, and iridium are being explored for asymmetric synthesis. nsf.govnih.gov For example, copper-catalyzed reductive couplings can be a highly efficient and stereoselective method for constructing vicinal diamines. nih.gov Similarly, nickel-catalyzed processes have shown success in the enantioselective synthesis of various vinyl aryl methyl amines. nsf.gov
Sequential Catalysis : The use of multiple catalysts in a sequential or cascade reaction can enable the synthesis of complex molecules from simple starting materials in a single pot. A combination of gold and iridium catalysts, for instance, has been used for the enantioselective synthesis of spiroaminals. researchgate.net This approach could be adapted to streamline the synthesis of derivatives of the target amine.
Enzyme Engineering : Beyond using naturally occurring enzymes, researchers are now engineering them through techniques like directed evolution and rational design to enhance their catalytic performance and expand their substrate scope for specific targets. researchgate.net
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
Modern chemical synthesis is benefiting immensely from automation and miniaturization. Integrating these technologies can accelerate the discovery and optimization of reactions for this compound.
Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. purdue.edu For the synthesis of pharmaceutical ingredients, flow processes can enable operations at high temperatures and pressures safely, often leading to higher yields and shorter reaction times. nih.gov
High-Throughput Experimentation (HTE) : HTE allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. purdue.edu This methodology, especially when automated and miniaturized to the nanomolar scale, can significantly accelerate the optimization of synthetic routes and the discovery of novel derivatives. sptlabtech.com The combination of HTE with rapid analysis techniques like mass spectrometry enables the screening of hundreds of unique reactions in minutes. purdue.edu
Multicomponent Reactions (MCRs) : Designing MCRs, where three or more reactants combine in a single step, is highly amenable to high-throughput synthesis. This approach allows for the rapid generation of a diverse library of compounds around the core this compound scaffold. rug.nl
Applications in Advanced Materials Science beyond Current Research
While chiral amines are well-established in pharmaceuticals, their unique structural and chemical properties are increasingly being explored in materials science.
Potential future applications for this compound include:
Molecularly Imprinted Polymers (MIPs) : This amine can be used as a functionalized template to create MIPs. mdpi.com These polymers have tailor-made recognition sites, making them highly selective sorbents. Such materials could be used for the separation of specific enantiomers, in chemical sensors, or as catalysts.
Chiral Ligands : The amine can serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The specific electronic and steric properties imparted by the bromo- and fluoro-substituents could lead to catalysts with unique reactivity and selectivity.
Functional Materials : Incorporation of this chiral amine into larger polymer backbones or onto surfaces could lead to materials with specific optical or electronic properties, finding use in chiral chromatography, non-linear optics, or specialized electronic devices.
Leveraging Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization
Key areas where AI can impact research on this compound include:
Retrosynthetic Analysis : AI-powered tools can perform computer-aided synthesis planning (CASP) to propose novel and efficient synthetic routes. kyoto-u.ac.jp These applications can integrate vast amounts of chemical reaction data with retrosynthesis knowledge to suggest pathways that a human chemist might overlook. chemrxiv.orgnih.gov
Reaction Optimization : Machine learning algorithms, particularly Bayesian optimization, can efficiently explore complex reaction parameter spaces to find the optimal conditions for yield, selectivity, and sustainability with a minimal number of experiments. preprints.orgmdpi.com This is particularly useful when integrated with automated robotic lab systems. preprints.org
Predictive Modeling : Deep learning models can predict reaction outcomes and yields with high accuracy, reducing the need for trial-and-error experimentation. pharmafeatures.com Furthermore, AI tools like AlphaFold are being used to predict protein structures, which can guide the engineering of enzymes for specific biocatalytic transformations, including chiral amine synthesis. researchgate.netnih.gov
| AI/ML Application | Function | Potential Impact on Synthesis |
|---|---|---|
| Retrosynthesis Planning (e.g., ReTReK) | Proposes novel synthetic pathways by analyzing molecular structures. kyoto-u.ac.jpresearchgate.net | Accelerated discovery of more efficient and innovative routes. |
| Bayesian Optimization | Optimizes reaction conditions (temperature, solvent, catalyst) with minimal experiments. preprints.orgmdpi.com | Faster process development and improved reaction yield/selectivity. |
| Deep Learning Models | Predicts reaction outcomes and protein structures for enzyme design. nih.govpharmafeatures.com | Reduced reliance on empirical experimentation; rational design of biocatalysts. |
Q & A
Basic Research Questions
Q. What are common synthetic routes for (S)-1-(2-Bromo-3-fluorophenyl)ethanamine?
- Methodology : Synthesis typically involves bromination and fluorination of a phenyl ring precursor (e.g., 2-bromo-3-fluorophenol, CAS RN 443-81-2 ), followed by reductive amination or nucleophilic substitution to introduce the ethanamine moiety. Chiral resolution via diastereomeric salt formation or asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries) can achieve the (S)-enantiomer. For example, similar chiral ethanamines are synthesized using enantioselective hydrogenation or enzymatic resolution .
Q. How is the compound characterized structurally?
- Methodology : Use X-ray crystallography with programs like SHELXL or ORTEP-III for precise determination of stereochemistry and bond angles. Complement with H/C NMR (e.g., δ ~1.3 ppm for CH in ethanamine), high-resolution mass spectrometry (HRMS), and IR spectroscopy for functional group validation.
Q. What safety protocols are critical during experimentation?
- Methodology : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential toxicity. Waste containing bromine/fluorine must be segregated and processed by certified disposal services .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?
- Methodology : Employ chiral ligands (e.g., BINAP or Josiphos) in asymmetric catalysis. Monitor ee via chiral HPLC or polarimetry. For example, (S)-1-(2-nitrophenyl)ethanamine is synthesized with >95% ee using Rh-catalyzed hydrogenation, a method adaptable to bromo-fluoro analogs . Computational modeling (DFT, B3LYP) can predict transition states to guide catalyst selection .
Q. How to resolve conflicting spectroscopic data (e.g., unexpected NMR splitting)?
- Methodology : Use 2D NMR (COSY, HSQC) to confirm connectivity and assign signals. Compare experimental data with DFT-calculated H NMR shifts (e.g., B3LYP/6-31G* level) . If crystallography is feasible, validate via SHELXL refinement .
Q. What computational methods predict the compound’s electronic properties for drug design?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and logP values. These predict reactivity, solubility, and bioavailability. For example, exact-exchange terms in DFT improve thermochemical accuracy for halogenated systems .
Q. How does the bromo-fluoro substitution pattern influence intermolecular interactions in crystal packing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
